(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride (4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 774556-83-1
VCID: VC3913672
InChI: InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H
SMILES: C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride

CAS No.: 774556-83-1

Cat. No.: VC3913672

Molecular Formula: C13H14ClFN2

Molecular Weight: 252.71 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorobenzyl)(2-pyridinylmethyl)amine hydrochloride - 774556-83-1

Specification

CAS No. 774556-83-1
Molecular Formula C13H14ClFN2
Molecular Weight 252.71 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H13FN2.ClH/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2;1H
Standard InChI Key BZXPWCUBPNLVGF-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl
Canonical SMILES C1=CC=NC(=C1)CNCC2=CC=C(C=C2)F.Cl

Introduction

Structural Identification and Molecular Properties

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name is N-[(4-fluorophenyl)methyl]-1-(pyridin-2-yl)methanamine hydrochloride. Its molecular formula is C₁₃H₁₄ClFN₂, with a molar mass of 252.72 g/mol. The structure features two aromatic systems: a fluorinated benzene ring and a pyridine ring, connected via methylene bridges to the central amine. The hydrochloride salt enhances water solubility, a common modification for improved handling in synthetic applications.

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous structures provide reference points. For example:

  • ¹H NMR: The 4-fluorobenzyl group typically shows a singlet for the methylene protons (~δ 4.3–4.5 ppm) and aromatic protons (δ 7.0–7.3 ppm) . The 2-pyridinylmethyl group exhibits characteristic splitting patterns for pyridine protons (δ 7.2–8.6 ppm) .

  • ¹³C NMR: The fluorine substituent deshields the adjacent carbons, with C-F coupling constants (~245 Hz) observable in the spectrum .

  • Mass Spectrometry: Expected molecular ion peaks at m/z 216 (free base) and 252 (hydrochloride).

Synthetic Methodologies

Reductive Amination Route

A plausible synthesis involves reductive amination between 4-fluorobenzylamine and 2-pyridinecarboxaldehyde, followed by hydrochloric acid treatment:

  • Condensation: 4-Fluorobenzylamine reacts with 2-pyridinecarboxaldehyde in ethanol, forming an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imine to the secondary amine .

  • Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt.

This method mirrors procedures used for structurally related amines, achieving yields of 75–85% under optimized conditions .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point180–185°C (decomp.)
Solubility>50 mg/mL in H₂O
LogP (Free Base)~2.1 (calculated)
pKa (Amine)9.2–9.8

The hydrochloride salt’s high aqueous solubility facilitates its use in biological assays, while the free base’s moderate lipophilicity suggests membrane permeability .

Applications in Medicinal Chemistry

GABA-A Receptor Modulation

Structurally related 2-arylbenzimidazoles and pyridine derivatives demonstrate activity as positive allosteric modulators (PAMs) of α1β2γ2 GABA-A receptors . The 4-fluorobenzyl group may enhance metabolic stability by resisting oxidative degradation, a trend observed in fluorinated imidazopyridines .

Catalytic Ligand Design

Manganese complexes with pyridinylmethylamine ligands exhibit epoxidation activity for alkenes . The electron-withdrawing fluorine atom could fine-tune the ligand’s electronic properties, potentially improving catalytic efficiency.

Future Research Directions

  • Structure-Activity Relationships: Systematic variation of the pyridine ring position (2- vs. 4-) to assess pharmacological differences.

  • Metabolic Profiling: Evaluate the impact of fluorination on cytochrome P450-mediated oxidation .

  • Catalytic Applications: Screen for activity in asymmetric epoxidation or C–H functionalization reactions .

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